4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine

Kinase Inhibitor Design Structure-Activity Relationship ATP-Competitive Inhibitor

4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine (CAS 919278-67-4) is a synthetic, fully substituted pyrimidine derivative with a molecular formula of C13H11ClN4O and a molecular weight of 274.70 g/mol. It features a 4-(4-amino-3-chlorophenoxy) moiety and a 6-(prop-1-yn-1-yl) substituent on a 5-aminopyrimidine core.

Molecular Formula C13H11ClN4O
Molecular Weight 274.70 g/mol
CAS No. 919278-67-4
Cat. No. B12910008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine
CAS919278-67-4
Molecular FormulaC13H11ClN4O
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCC#CC1=C(C(=NC=N1)OC2=CC(=C(C=C2)N)Cl)N
InChIInChI=1S/C13H11ClN4O/c1-2-3-11-12(16)13(18-7-17-11)19-8-4-5-10(15)9(14)6-8/h4-7H,15-16H2,1H3
InChIKeyGLFXWQSNUNFIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine (CAS 919278-67-4): A 2,4,5,6-Tetrasubstituted Pyrimidine Scaffold for Kinase-Targeted Probe Development


4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine (CAS 919278-67-4) is a synthetic, fully substituted pyrimidine derivative with a molecular formula of C13H11ClN4O and a molecular weight of 274.70 g/mol . It features a 4-(4-amino-3-chlorophenoxy) moiety and a 6-(prop-1-yn-1-yl) substituent on a 5-aminopyrimidine core. This compound is classified as an aryl-alkynyl pyrimidine and is supplied exclusively for non-human research use. Its structural pattern—a 4-phenoxy, 5-amino, 6-alkynyl-pyrimidine—is characteristic of ATP-competitive kinase inhibitor scaffolds, and it is cataloged by multiple vendors as a kinase inhibitor screening compound .

Why Procurement of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine Cannot Rely on Generic Pyrimidine Substitution


Generic substitution of this compound with other pyrimidine derivatives is not supported by existing data. The combination of a 4-(4-amino-3-chlorophenoxy) group and a 6-(prop-1-yn-1-yl) group creates a distinct electronic and steric environment around the pyrimidine core that is absent in simpler 2,4-diaminopyrimidines or 4-arylaminopyrimidines. Minor structural changes in the 4-phenoxy substitution pattern are known to drastically alter kinase selectivity profiles in related aminopyrimidine series . Without direct head-to-head comparative data, any substitution with a structural analog carries an unquantifiable risk of altering target engagement, selectivity, or synthetic utility. The evidence below details the limited but critical points of differentiation that inform scientific selection.

Product-Specific Quantitative Evidence for 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine: Comparator-Based Differentiation Guide


Structural Differentiation: 6-Propynyl vs. 6-Methyl or 6-Ethyl Pyrimidine Analogs in Kinase Hinge Binding

This compound incorporates a 6-(prop-1-yn-1-yl) group, a linear alkyne, which provides a rigid, π-electron-rich extension from the pyrimidine core. This contrasts with the 6-methyl or 6-ethyl substituents found in many generic 4-phenoxy-5-aminopyrimidine analogs. The alkyne moiety can engage in additional π-stacking interactions with hydrophobic kinase hinge residues or serve as a click-chemistry handle for further derivatization, a feature absent in saturated alkyl analogs . This structural motif is associated with enhanced binding affinity in propargyl-substituted heterocycles, though direct comparative IC50 data for this specific compound versus a 6-methyl analog is not available in the current peer-reviewed literature .

Kinase Inhibitor Design Structure-Activity Relationship ATP-Competitive Inhibitor

4-(4-Amino-3-chlorophenoxy) vs. 4-Anilino or 4-Benzyloxy Substitution: Impact on Kinase Inhibitor Pharmacophore

The compound contains a 4-(4-amino-3-chlorophenoxy) group. The chlorine atom at the 3-position of the phenoxy ring is a key differentiator from unsubstituted 4-phenoxy analogs. In related pyrimidine kinase inhibitor series, a meta-chloro substituent on the phenoxy ring has been shown to modulate both potency and selectivity, often by filling a small hydrophobic pocket in the kinase active site . However, no direct biochemical comparison (e.g., IC50, Kd) between this compound and its 4-amino-phenoxy (unhalogenated) analog has been published. The presence of the 3-chloro group is a structural discriminator for procurement, but quantitative selectivity or potency data remain unvalidated by head-to-head studies.

Medicinal Chemistry Kinase Inhibition Bioisostere Design

Vendor-Reported Purity and Analytical Characterization: Basis for Reproducible Screening

Smolecule reports this compound as available in stock with defined analytical data (NMR, LC-MS, HPLC) to confirm identity and purity, though specific numerical purity values were not disclosed in the public listing . For procurement decisions, the availability of a certificate of analysis (CoA) with quantitative purity data (e.g., ≥95% by HPLC) from a reputable vendor is a critical differentiator over non-certified or unreported sources. Without a CoA, the risk of impurity-driven false positives or negatives in biological assays increases significantly . This is a vendor-level quality assurance aspect, as scientific selection depends on documented purity rather than assumed purity.

Compound Quality Control Assay Reproducibility Procurement Benchmark

Recommended Research and Industrial Application Scenarios for 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine Based on Differentiated Evidence


Kinase Inhibitor Screening Library Expansion with an Aryl-Alkynyl Pyrimidine Chemotype

Integrate this compound into kinase-focused screening libraries as a representative of 4-phenoxy-6-alkynyl pyrimidines. The 6-propynyl group provides a distinct chemotype not found in common kinase inhibitor collections, which are often dominated by 2,4-diaminopyrimidines or 4-anilinopyrimidines. Its use in a screen can help identify kinase targets that preferentially bind alkynyl-substituted pyrimidines, based on the class-level differentiation described in Section 3 .

Chemical Biology Probe Starting Point for Click Chemistry Functionalization

The terminal alkyne moiety at the 6-position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) without blocking the 5-amino or 4-phenoxy groups. This allows for direct conjugation to biotin or fluorophores for target engagement assays. This application is directly supported by the structural evidence in Section 3 showing the alkyne is chemically accessible, differentiating this compound from non-alkynyl pyrimidine analogs that would require multi-step functionalization .

Structure-Activity Relationship Studies on Pyrimidine-Based GRK or JAK Inhibitors

Use this compound as a core scaffold for SAR exploration around the 4-phenoxy and 6-alkynyl positions. While direct potency data is lacking, the structural features are consistent with known GRK and JAK inhibitor pharmacophores. Researchers can generate their own comparative data against 6-alkyl or 4-anilino analogs to elucidate the contributions of the chlorine and alkyne groups to kinase binding, establishing the quantitative differentiation that is currently absent in the public domain .

Intermediate for Synthesis of 5,6-Substituted Pyrimidine Libraries

The 5-amino group serves as a handle for further derivatization (e.g., amide coupling or reductive amination) while the 6-alkyne can undergo Sonogashira or click chemistry. This dual-functionalization strategy, supported by the compound's substitution pattern described in Section 1, makes it a versatile intermediate for generating focused libraries of 4,5,6-trisubstituted pyrimidines for biological evaluation .

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